3-Chloro-4-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3ClF3N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine and fluorine atoms using trichloromethylpyridine as a starting material.
Construction of Pyridine Ring: This method constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects . The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop protection products.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and other complex molecules.
Uniqueness
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H4Cl2F3N |
---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClF3N.ClH/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;1H |
InChI Key |
DFXYIIFLWMMSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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